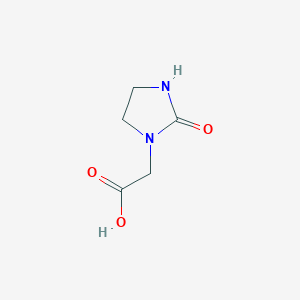

2-(2-oxoimidazolidin-1-yl)acetic Acid

描述

2-(2-oxoimidazolidin-1-yl)acetic acid, also known as glycylglycine, is an organic compound with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol. This compound features a five-membered imidazolidinone ring attached to an acetic acid moiety. It is widely used in various scientific experiments, research, and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxoimidazolidin-1-yl)acetic acid typically involves the reaction of imidazolidinone with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the imidazolidinone ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

2-(2-oxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking the amide bond between the imidazolidinone ring and the acetic acid group.

Esterification: The carboxylic acid group can react with alcohols under specific conditions to form esters.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as reagents.

Esterification: Commonly involves the use of alcohols such as methanol or ethanol in the presence of a catalyst like sulfuric acid (H2SO4).

Major Products Formed

Hydrolysis: Results in the formation of imidazolidinone and acetic acid.

Esterification: Produces esters of this compound.

科学研究应用

2-(2-oxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.

Biology: Employed in biochemical studies and as a buffer in biological experiments.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(2-oxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to an acceptor, facilitating various biochemical reactions . The imidazolidinone ring structure allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

相似化合物的比较

Similar Compounds

2-(2-oxo-1-imidazolidinyl)ethyl methacrylate: Used in polymer chemistry.

2-Phenyl-1H-imidazol-1-yl)acetic acid acetate: Another derivative with similar structural features.

Uniqueness

2-(2-oxoimidazolidin-1-yl)acetic acid is unique due to its specific combination of the imidazolidinone ring and acetic acid moiety, which imparts distinct chemical and biological properties. Its versatility in various applications, from chemical synthesis to biological studies, sets it apart from other similar compounds.

生物活性

2-(2-oxoimidazolidin-1-yl)acetic acid, also known as N-(2-carboxyacetyl)glycine anhydride, is a compound with significant potential in medicinal chemistry due to its unique structural features, including an imidazolidinone ring. This article explores the biological activities associated with this compound, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C₅H₈N₂O₃

- Molecular Weight : Approximately 144.13 g/mol

- Structure : Characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms, which contributes to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various microorganisms, suggesting potential applications in treating infections. The compound's mechanism of action, however, remains largely unexplored due to limited research data.

Antiproliferative Effects

In studies involving derivatives of this compound, significant antiproliferative activity has been observed against various cancer cell lines. For instance, derivatives were tested on HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells, demonstrating IC₅₀ values indicative of their effectiveness in inhibiting cell growth .

| Cell Line | IC₅₀ Value (µM) | Activity |

|---|---|---|

| HT-29 | 15 | Moderate |

| M21 | 20 | Moderate |

| MCF7 | 10 | High |

While specific mechanisms for this compound are not well-documented, related compounds have shown interactions with cellular pathways that regulate proliferation and apoptosis. Studies suggest that the imidazolidine structure may influence binding affinities to biological targets such as enzymes and receptors .

Case Studies

- Antimicrobial Efficacy : An investigation into the compound's antibacterial properties revealed effective inhibition of planktonic growth in several burn wound pathogens at concentrations as low as 0.16%. Additionally, it was able to prevent biofilm formation and eradicate mature biofilms after three hours of exposure .

- Antiproliferative Activity Assessment : In a comparative study, derivatives of this compound were evaluated for their antiproliferative effects using chick chorioallantoic membrane assays. The results indicated that modifications in the imidazolidinone ring significantly affected the antiproliferative activity, emphasizing the importance of structural variations in therapeutic efficacy .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes involving starting materials such as glycine and bromoacetic acid. These methods are crucial for producing the compound in sufficient quantities for further research and application.

属性

IUPAC Name |

2-(2-oxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-4(9)3-7-2-1-6-5(7)10/h1-3H2,(H,6,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAWJUIPAYPCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360682 | |

| Record name | (2-Oxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87219-22-5 | |

| Record name | (2-Oxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。